![molecular formula C11H14N2O2 B3001842 Ethyl (E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoate CAS No. 2248418-37-1](/img/structure/B3001842.png)
Ethyl (E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoate, also known as AM-1241, is a synthetic cannabinoid that has been extensively studied for its potential therapeutic applications. This compound is a CB2 receptor agonist, which means it binds to and activates the CB2 receptors in the body. The CB2 receptor is primarily found in immune cells and has been shown to play a role in regulating inflammation and immune responses.
Mechanism of Action
As a CB2 receptor agonist, Ethyl (E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoate binds to and activates the CB2 receptors in the body. The CB2 receptor is primarily found in immune cells, but is also present in other tissues, including the brain. Activation of the CB2 receptor has been shown to have anti-inflammatory and analgesic effects, which may explain the therapeutic potential of this compound.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in animal models. These effects include reducing inflammation, decreasing pain sensitivity, and improving neurological function. Additionally, this compound has been shown to have antioxidant and antiapoptotic effects, which may contribute to its neuroprotective properties.
Advantages and Limitations for Lab Experiments
One advantage of using Ethyl (E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoate in lab experiments is that it is a selective CB2 receptor agonist, meaning it specifically targets the CB2 receptor without affecting other receptors in the body. This allows researchers to study the effects of CB2 receptor activation without confounding factors. However, one limitation of using this compound in lab experiments is that it is a synthetic compound, which may limit its translational potential.
Future Directions
There are several potential future directions for research on Ethyl (E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoate. One area of interest is exploring its potential as a treatment for neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to determine the optimal dosing and administration of this compound for various conditions. Finally, more studies are needed to determine the long-term safety and potential side effects of this compound.
Synthesis Methods
The synthesis of Ethyl (E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoate involves several steps, including the condensation of 5-methyl-3-pyridylacetic acid with ethyl acetoacetate to form ethyl 5-methyl-3-pyridylacetoacetate. This compound is then reacted with hydrazine to form ethyl 3-(5-methyl-3-pyridyl) pyrazole-4-carboxylate, which is then reacted with acetic anhydride to form ethyl 3-(5-methyl-3-pyridyl) pyrazole-4-acetate. Finally, this compound is reacted with ethyl chloroformate to form this compound.
Scientific Research Applications
Ethyl (E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoate has been extensively studied for its potential therapeutic applications, particularly in the areas of pain management and inflammation. Preclinical studies have shown that this compound can effectively reduce pain and inflammation in animal models of various conditions, including neuropathic pain, inflammatory pain, and osteoarthritis. Additionally, this compound has been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
properties
IUPAC Name |
ethyl (E)-3-(6-amino-5-methylpyridin-3-yl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-3-15-10(14)5-4-9-6-8(2)11(12)13-7-9/h4-7H,3H2,1-2H3,(H2,12,13)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVGMUYONXIJQB-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CN=C(C(=C1)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CN=C(C(=C1)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.